(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one
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Overview
Description
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Aldol Condensation: The key step in the synthesis is the aldol condensation between the thiazole aldehyde and acetophenone. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions to yield the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the propenone moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the propenone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or the propenone moiety.
Reduction: Corresponding alcohols from the reduction of the propenone moiety.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a useful intermediate in the development of organic semiconductors and dyes.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, thiazole derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The propenone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one: Lacks the phenyl group on the propenone moiety.
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group on the phenyl ring.
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-nitrophenyl)-2-propen-1-one: Contains a nitro group on the phenyl ring.
Uniqueness
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article synthesizes information from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key properties include:
- Molecular Weight : 293.39 g/mol
- Melting Point : 67°C
- Boiling Point : 366.8°C
1. Anticancer Activity
Research indicates that compounds with thiazole and phenyl groups exhibit significant anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM depending on the cell type .
2. Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Studies have reported that derivatives of thiazole exhibit significant inhibition against various bacterial strains. The compound has been evaluated against:
- Staphylococcus aureus
- Escherichia coli
Results indicated a dose-dependent inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its utility in conditions characterized by inflammation .
The biological activities of this compound are attributed to several mechanisms:
1. Inhibition of Cell Proliferation
The compound interferes with cell cycle progression and promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
2. Reactive Oxygen Species (ROS) Generation
Increased ROS levels have been observed following treatment with this compound, leading to oxidative stress in cancer cells and subsequent cell death .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF7 | 12.5 | |
Anticancer | A549 | 26 | |
Antimicrobial | Staphylococcus aureus | 30 | |
Anti-inflammatory | Cytokine Inhibition | N/A |
Case Study 1: Anticancer Efficacy
A study conducted on the effect of this compound on MCF7 breast cancer cells demonstrated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis was mediated through the intrinsic pathway involving mitochondrial dysfunction .
Case Study 2: Antimicrobial Activity
In a comparative study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound exhibited superior activity against E. coli compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS/c1-14-18(17(21)13-12-15-8-4-2-5-9-15)22-19(20-14)16-10-6-3-7-11-16/h2-13H,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARWTLHYUZGUDZ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.